molecular formula C9H15N3O2 B1478875 5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1861402-84-7

5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1478875
CAS No.: 1861402-84-7
M. Wt: 197.23 g/mol
InChI Key: YDTDSTCNQNNCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of polyfunctional hexahydropyrrolo[3,4-b]pyrrole . These compounds are the core of numerous compounds with various useful properties. For example, they are used as optoelectronic materials, pigments for varied purposes, and are characterized by a variety of biological activities .


Synthesis Analysis

A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . A highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .


Molecular Structure Analysis

The molecular structure of “this compound” is tricyclic, condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .

Properties

IUPAC Name

5-(3-aminopropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-2-1-3-12-4-6-7(5-12)9(14)11-8(6)13/h6-7H,1-5,10H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDSTCNQNNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CCCN)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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